Product packaging for Borrelidin(Cat. No.:)

Borrelidin

Cat. No.: B1196079
M. Wt: 489.6 g/mol
InChI Key: OJCKRNPLOZHAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Borrelidin is a potent 18-membered macrolide antibiotic first isolated from Streptomyces rochei that functions as a highly effective and selective inhibitor of threonyl-tRNA synthetase (ThrRS) . Its mechanism involves simultaneously occupying the amino acid, ATP, and tRNA binding sites within the ThrRS catalytic domain, thereby blocking protein synthesis . This potent inhibition of translation underpins its diverse bioactivities, making it a valuable tool for researching angiogenesis, cancer, and infectious diseases . In cancer research, this compound exhibits potent anti-angiogenic properties, inducing apoptosis in capillary endothelial cells and inhibiting capillary formation with an IC50 of 0.8 nM in a rat aorta model . It also suppresses growth and induces apoptosis in malignant acute lymphoblastic leukemia cells . Furthermore, studies indicate its potential as a dual-target agent for Alzheimer's disease research, demonstrating an ability to dissociate insoluble amyloid-β and tau aggregates . Beyond oncology and neurology, this compound shows promising broad-spectrum antimicrobial activity. It possesses effective antimalarial properties in vitro and in vivo, with activity against drug-resistant strains of P. falciparum . Its antifungal and antibacterial activities are also well-documented, with the unique cyano moiety at C12 being critical for its potent biological effects . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H43NO6 B1196079 Borrelidin

Properties

IUPAC Name

2-(7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43NO6/c1-17-12-18(2)14-20(4)27(32)21(16-29)8-5-6-11-25(22-9-7-10-23(22)28(33)34)35-26(31)15-24(30)19(3)13-17/h5-6,8,17-20,22-25,27,30,32H,7,9-15H2,1-4H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCKRNPLOZHAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C(C(=CC=CCC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)C#N)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7184-60-3
Record name Borrelidin
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Biosynthesis of Borrelidin

Polyketide Synthase (PKS) Pathway Elucidation

The core structure of borrelidin (B54535) is synthesized by a Type I PKS system. wikipedia.org Type I PKSs are large, multi-functional enzymes organized into modules, with each module typically responsible for one round of chain elongation and modification. google.comnih.govrsc.org

Role of Type I PKS Genes (e.g., borA1 to borA6)

The genetic locus responsible for this compound biosynthesis in Streptomyces parvulus Tü4055 has been identified and cloned. nih.gov This gene cluster contains several genes designated borA1 through borA6, which encode the Type I PKS. google.comresearchgate.netnih.gov These six genes are arranged and transcribed in a head-to-tail direction. researchgate.net

The borA genes encode a PKS system that is composed of a loading module and several extension modules. researchgate.netwikipedia.org While this compound is a nonaketide product, requiring nine extension cycles, the borA1 to borA6 genes encode for a system with fewer than the expected number of modules, suggesting potential iterative use of some modules. google.comnih.gov Specifically, BorA1 encodes the loading module, while BorA2 through BorA6 encode the extension modules. researchgate.net BorA5 appears to be used iteratively for three chain extensions. google.comwikipedia.org

Identification of Biosynthetic Modules

The Type I PKS responsible for this compound synthesis is organized into distinct modules. google.comwikipedia.org Each module contains catalytic domains necessary for polyketide chain assembly. google.comrsc.org These domains typically include a ketosynthase (KS), acyl transferase (AT), and acyl carrier protein (ACP), and may also contain reductive domains such as a ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER). google.comwikipedia.orgrsc.org

The this compound PKS contains a loading module and six extension modules encoded by the borA genes. researchgate.netwikipedia.org Although nine extension cycles are required to form the nonaketide product, the gene cluster analysis revealed only seven modules encoded by borA1-A6. nih.gov This discrepancy suggests that some modules, particularly BorA5, function iteratively, performing multiple rounds of chain elongation. google.comwikipedia.orgacs.org

The domains within these modules are responsible for selecting and condensing the appropriate starter and extender units and carrying out specific modifications to the growing polyketide chain. google.comwikipedia.orgrsc.org For example, the AT domains are responsible for loading malonyl-CoA or methylmalonyl-CoA extender units. wikipedia.orgrsc.org The KR, DH, and ER domains, when present in a module, modify the β-carbonyl group generated during chain elongation. google.comwikipedia.orgrsc.org

Starter Unit Derivation

The biosynthesis of this compound is initiated by the incorporation of a unique starter unit. google.comnih.gov

Origin from trans-Cyclopentane-1,2-dicarboxylic Acid

Retrobiosynthetic studies and experimental evidence have confirmed that the starter unit for the this compound PKS is trans-cyclopentane-1,2-dicarboxylic acid (trans-1,2-CPDA). google.comresearchgate.netresearchgate.netnih.gov Specifically, the (1R,2R) stereoisomer of trans-1,2-CPDA is predicted to be the actual starter acid. google.comresearchgate.net

The genes involved in the biosynthesis of this starter unit have been identified within the this compound gene cluster. nih.gov Studies involving the mutational inactivation of genes like borC, borD, borE, borF, borG, borH, borK, borL, borM, and borN have shown their involvement in the biogenesis of the starter unit. researchgate.net Feeding trans-cyclopentane-1,2-dicarboxylic acid to mutants deficient in starter unit biosynthesis was sufficient to restore this compound production, further supporting its role as the starter unit. google.com

Biosynthetic Engineering Approaches for Starter Unit Analysis

Biosynthetic engineering approaches have been employed to study the this compound PKS, particularly its loading module and starter unit incorporation. google.comnih.govrsc.org The this compound loading module is of interest due to the unique structure of its substrate. google.com

Experiments involving the replacement of the native loading module in other PKS systems with the this compound loading module have been conducted to examine its substrate specificity. google.com Additionally, studies have investigated the tolerance of the this compound PKS loading and first extension modules to the incorporation of carboxyacyl and non-carboxyacyl substrates. nih.gov These studies revealed that the loading module has a requirement for substrates containing a carboxy moiety, which are not decarboxylated during the process. nih.gov This specificity of the loading module is crucial for the observed incorporation of carboxylated starter units by the this compound PKS. nih.gov

Furthermore, strategies such as upregulating genes involved in starter unit production (e.g., borC, borD, borE, borF, borH, borK, borL, borM, and borN, particularly borE or borL) have been explored to potentially increase this compound titers. google.com Modification or replacement of genes responsible for starter unit synthesis with synthetic genes directing the production of altered carboxylic acids has also been investigated as a method to produce this compound analogues. google.com Mutasynthesis, involving the knockout of the native starter unit biosynthetic pathway and feeding of starter unit replacements, has successfully generated this compound analogues, although the specificity of the loading module can be a limiting factor. rsc.org

Post-PKS Modifications

Following the assembly and release of the polyketide chain from the PKS, several post-PKS modifications occur to form the mature this compound molecule. wikipedia.orgnih.gov These tailoring steps are often essential for the biological activity of polyketides. google.com

A notable post-PKS modification in this compound biosynthesis is the formation of the nitrile moiety at the C12 position. google.comwikipedia.orgresearchgate.netnih.gov This unique functional group arises from the methyl group of a methylmalonyl-CoA extender unit incorporated during polyketide chain extension. researchgate.netnih.gov Genes involved in this modification include borI, borJ, and borK. researchgate.netwikipedia.orgresearchgate.netnih.gov

BorI, encoding a cytochrome P450 hydroxylase, is proposed to catalyze the oxidation of the C12 methyl group, potentially via an allylic alcohol intermediate. wikipedia.orgresearchgate.net Further oxidation, possibly by BorI or BorK (believed to encode an oxidoreductase or dehydrogenase), can lead to a formyl intermediate. wikipedia.orgresearchgate.net BorJ, encoding a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aminotransferase, is then involved in introducing an amine group, generating an intermediate like this compound B. wikipedia.orgresearchgate.net BorI may subsequently catalyze the conversion of the amine to an N,N-dihydroxy species and dehydration to form the nitrile group via an aldoxime intermediate. wikipedia.org Bioconversion experiments in heterologous systems co-expressing borI, borJ, and borK have supported this proposed pathway for nitrile formation. researchgate.netnih.gov

Another post-PKS modification involves the formation of the Z double bond in the polyketide backbone. While DH domains typically produce E double bonds, the Z double bond in this compound appears to arise from a late-stage isomerization event after the polyketide chain has been assembled. researchgate.netnih.govsci-hub.se

Other potential post-PKS modifications can include reduction, oxidation, hydroxylation, acylation, alkylation, amination, decarboxylation, dehydration, double bond isomerization/migration, cyclization, ring cleavage, conjugation, and glycosylation. google.com

Here is a table summarizing some of the genes involved in this compound biosynthesis and their proposed roles:

Gene(s)Proposed Role
borA1Encodes PKS Loading Module
borA2 - borA6Encode PKS Extension Modules
borC - borH, borK - borNInvolved in trans-1,2-CPDA Starter Unit Biosynthesis
borICytochrome P450 Hydroxylase (Nitrile Formation)
borJPLP-dependent Aminotransferase (Nitrile Formation)
borKDehydrogenase/Oxidoreductase (Nitrile Formation)

Nitrile Group Formation Pathway

The formation of the nitrile group at the C12 position of this compound is a notable feature of its biosynthesis, as nitrile groups are relatively rare in natural products. researchgate.netnih.govrsc.org This process originates from the methyl group of a methylmalonyl-CoA extender unit incorporated during polyketide chain extension. researchgate.netnih.gov Genetic studies involving insertional inactivation of genes within the this compound biosynthetic cluster have implicated borI, borJ, and borK in this pathway. nih.govresearchgate.netrsc.org

BorI is identified as a cytochrome P450 monooxygenase and plays a crucial role in the formation of the nitrile group. nih.govresearchgate.netrsc.org Studies with a borI mutant of S. parvulus resulted in the accumulation of 12-desnitrile-12-methyl-borrelidin, a compound lacking the C12 nitrile moiety but retaining a methyl group at that position. google.comnih.gov This suggests that BorI is involved in the initial oxidation steps of the methyl group. nih.govrsc.org BorI is proposed to catalyze the oxidation of the C12 methyl group, potentially through an allylic alcohol intermediate, leading to a formyl intermediate. wikipedia.orgrsc.org It is also suggested to be involved in later steps, converting an amine intermediate to an N,N-dihydroxy species and subsequently dehydrating it to form the nitrile via an aldoxime intermediate. wikipedia.org

BorJ is characterized as a pyridoxal phosphate (PLP)-dependent aminotransferase. researchgate.netrsc.orgacs.org A borJ mutant of S. parvulus accumulated 12-desnitrile-12-carboxyl-borrelidin, a compound with a carboxyl group at C12, which was found to be a shunt metabolite rather than a direct intermediate in this compound biosynthesis. google.comnih.gov BorJ is believed to catalyze the introduction of a nitrogen atom, likely via a transamination reaction, converting a formyl intermediate into an aminomethyl group (proposed as this compound B). google.comwikipedia.orgrsc.orgresearchgate.net

BorK is believed to encode a dehydrogenase and is also implicated in the nitrile formation pathway. nih.govresearchgate.netrsc.org While the precise role of BorK is still being investigated, bioconversion studies in a heterologous system (Streptomyces albus J1074) co-expressing borI and borJ showed more efficient conversion of 12-desnitrile-12-methyl-borrelidin to this compound when borK was simultaneously expressed. nih.govrsc.org This suggests that BorK may act in concert with BorI and BorJ, potentially catalyzing further oxidation steps, such as the conversion of an alcohol to an aldehyde intermediate, in the pathway leading to the nitrile group. rsc.orgresearchgate.net

Role of Aminotransferase (BorJ)

Identification of Biosynthetic Intermediates

Studies involving gene inactivation and bioconversion experiments have led to the identification of several compounds that provide insights into the this compound biosynthetic pathway. 12-desnitrile-12-methyl-borrelidin has been identified as a likely competent biosynthetic intermediate, as it could be converted to this compound by mutants deficient in other biosynthetic steps. google.comresearchgate.netnih.gov In contrast, 12-desnitrile-12-carboxyl-borrelidin is considered a shunt metabolite. google.comresearchgate.netnih.gov The isolation of 12-desnitrile-12-formyl this compound from fermentation supernatant also supports its role as a potential intermediate in the oxidation pathway towards the nitrile. google.com this compound B, a tetrahydro-borrelidin derivative with an aminomethyl group, has also been discovered, further supporting the proposed pathway involving an amine intermediate before the formation of the nitrile. researchgate.net Detailed NMR analysis of the biosynthetic intermediate pre-borrelidin has confirmed the configuration of the polyketide synthase product. d-nb.info

Production Optimization and Biosynthetic Modulation

Optimizing the production of this compound from Streptomyces species involves modulating fermentation conditions and potentially manipulating the biosynthetic genes. google.com

Fermentation Conditions for Streptomyces Species

Fermentation conditions significantly impact the yield of secondary metabolites like this compound in Streptomyces. mdpi.comjapsonline.com Different Streptomyces species producing this compound, such as Streptomyces rochei and Streptomyces parvulus, have been cultured under various conditions. google.comniscpr.res.in Factors such as the composition of the fermentation medium, temperature, incubation period, and agitation speed are critical for maximizing this compound production. niscpr.res.injapsonline.combiorxiv.org

Studies on Streptomyces rochei have shown production in media containing glycerol, soybean meal, and yeast extract. niscpr.res.in For Streptomyces parvulus, a medium containing glucose, soybean flour, NaCl, and CaCO3 at a pH of 6.5 has been used, with fermentation typically carried out for 72-96 hours. niscpr.res.in Research on optimizing antibiotic production in Streptomyces species, including S. parvulus, has explored parameters such as incubation temperature (with 28°C often found to be optimal), pH (around 7), and agitation speed. japsonline.combiorxiv.org The choice of carbon and nitrogen sources in the medium also plays a crucial role in enhancing metabolite production. japsonline.com For instance, using Starch Casein Broth supplemented with glucose and sodium nitrate (B79036) has been shown to enhance the production of antimicrobial compounds in Streptomyces tuirus. japsonline.com

Enhanced Production via Co-culture Strategies (e.g., Streptomyces-Fungus Interaction)

Co-culture strategies, particularly between Streptomyces and fungi, have emerged as an effective method to enhance the production of secondary metabolites, including this compound, from marine microorganisms. nih.govresearchgate.netnih.govmdpi.comresearchgate.net Many secondary metabolites from marine Streptomyces are not produced under standard laboratory conditions, likely due to silent biosynthetic gene clusters (BGCs). nih.govresearchgate.netmdpi.comresearchgate.net Interactions between different microorganisms in co-culture can activate these silent BGCs and increase the yield of natural products. mdpi.comresearchgate.net

A study exploring co-cultures of Streptomyces sp. 2-85 and Cladosporium sp. 3-22, both derived from marine sponges, demonstrated enhanced production of this compound and the discovery of several analogs. nih.govresearchgate.netnih.govmdpi.comresearchgate.net Metabolomic analysis of these co-cultures revealed 35 potential antimicrobial metabolites, with 19 being exclusively detected in the co-culture, showing a significant increase in production. nih.govresearchgate.netnih.govmdpi.comresearchgate.net The Streptomyces-fungus interaction led to increased this compound production and the identification of new analogs through molecular networking. nih.govresearchgate.netnih.govmdpi.comresearchgate.net This enhancement is potentially due to competitive interactions for nutrients or space between the co-cultured strains. researchgate.net Analysis of the gene clusters in Streptomyces sp. 2-85 suggested an incomplete synthesis pathway with missing malonyl-CoA units, hinting at potential compensatory pathways activated during co-culture. nih.govmdpi.comresearchgate.net

Mutasynthesis and Genetic Engineering for Analog Production

Mutasynthesis and genetic engineering are powerful techniques used to generate novel this compound analogs and improve production. google.compnas.orgnih.govgoogle.comrsc.orgrsc.orgsemanticscholar.orgpsu.edu Mutasynthesis involves using mutant microorganisms deficient in a specific biosynthetic pathway step and feeding them with synthetic precursor analogs. rsc.orgpsu.edu These unnatural precursors can then be incorporated into new natural product structures. rsc.orgpsu.edu

For this compound, mutasynthesis has been successfully employed to generate analogs by knocking out the biosynthesis of the native starter unit, trans-cyclopentane-(1R,2R)-dicarboxylic acid, and feeding the Streptomyces culture with a panel of alternative starter unit replacements. google.comrsc.orgpsu.edu This approach has led to the production of new compounds derived from the incorporation of these alternative starter units. google.com For example, feeding with 2,3-dimethyl succinic acid and 2-methylsuccinic acid resulted in the production of new this compound analogs. google.com The efficiency of this method can be influenced by the substrate specificity of the PKS loading module and the acyl-CoA ligase required to activate free carboxylic acids. rsc.org

Genetic engineering techniques applied to the this compound PKS have also allowed for the elucidation of the biosynthetic pathway and the production of new analogs. google.comgoogle.comresearchgate.net The modular nature of type I PKS genes makes them amenable to manipulation. google.com Modifications can include altering the number of modules, changing their specificity for starter and extender units, inactivating, mutating, removing, swapping, or inserting domains with different activities, and altering chain or ring size. google.com These methods can enhance this compound biosynthesis or produce modified or novel polyketide structures. google.com

Overexpression of specific genes within the this compound biosynthetic cluster, such as borE and borL, which are believed to increase intracellular levels of the starter acid, has been explored to improve this compound production titers. google.com Additionally, the this compound loading module, with its unique substrate specificity, has been a target for engineering, such as replacing the native loading module in other PKS systems to generate hybrid polyketides. google.com

Mutasynthesis and genetic engineering have yielded this compound analogs with altered properties. For instance, an analog (referred to as BC194) generated through mutasynthesis using a genetically engineered strain of Streptomyces parvulus Tü4055 showed markedly reduced cytotoxic effects and enhanced anti-angiogenic activity compared to native this compound. nih.gov This analog differed from this compound only in the cyclopentanecarboxylic acid moiety, which was truncated to a cyclobutanecarboxylic acid. nih.gov

Data Table: Examples of this compound Production Enhancement and Analog Generation

StrategyOrganism(s)OutcomeReference(s)
Co-cultureStreptomyces sp. 2-85 and Cladosporium sp. 3-22Enhanced production of this compound and discovery of analogs nih.govresearchgate.netnih.govmdpi.comresearchgate.net
Mutasynthesis (Starter Unit Replacement)Streptomyces parvulus Tü4055 mutantProduction of analogs with alternative starter units (e.g., 2,3-dimethyl succinic acid, 2-methylsuccinic acid) google.comrsc.orgpsu.edu
Genetic EngineeringStreptomyces parvulus Tü4055Overexpression of borE and borL to improve production titers google.com
Mutasynthesis/Genetic EngineeringStreptomyces parvulus Tü4055 engineered strainProduction of analog BC194 with reduced cytotoxicity and enhanced anti-angiogenic activity nih.gov

Molecular and Cellular Mechanisms of Borrelidin Action

Inhibition of Threonyl-tRNA Synthetase (ThrRS)

Threonyl-tRNA synthetase (ThrRS) is a crucial enzyme responsible for catalyzing the ligation of L-threonine to its cognate tRNA (tRNAThr), a fundamental step in protein translation. Borrelidin (B54535) acts as a potent inhibitor of this enzyme, disrupting the accurate and efficient synthesis of proteins. toku-e.com

Structural Basis of ThrRS Inhibition

The inhibitory mechanism of this compound against ThrRS has been extensively investigated, revealing a complex interaction profile.

X-ray crystallography has been instrumental in elucidating the structural basis of this compound's inhibition of ThrRS. Studies involving co-crystals of this compound bound to both bacterial (Escherichia coli) and human ThrRS have provided detailed insights into the binding mode. rcsb.orgresearchgate.netresearchgate.net These structures, such as the E. coli ThrRS-Borrelidin complex (PDB entry: 4P3P), reveal how this compound interacts with the enzyme's active site. rcsb.orgresearchgate.net

Structural and functional analyses have demonstrated that a single molecule of this compound simultaneously occupies multiple distinct subsites within the catalytic domain of both bacterial and human ThrRS enzymes. rcsb.orgosti.govosti.gov These subsites include the canonical binding sites for the enzyme's natural substrates: L-threonine, ATP, and the 3'-end of the cognate tRNA. rcsb.orgresearchgate.netresearchgate.netosti.govosti.govresearchgate.net In addition to these, this compound also occupies a fourth, 'orthogonal' subsite that appears to be created or induced upon this compound binding. rcsb.orgosti.govosti.gov This simultaneous occupancy of multiple substrate-binding sites provides a potent and multifaceted mechanism for inhibiting ThrRS activity during protein synthesis. rcsb.orgosti.gov this compound competes with all three aminoacylation substrates, contributing to its effective inhibition. rcsb.orgosti.gov

Here is a summary of this compound's binding site occupancy:

Binding Site Occupied by this compoundNatural Substrate Competed WithLocation within ThrRS Catalytic Domain
Subsite 1L-threonineCatalytic domain
Subsite 2ATPCatalytic domain
Subsite 3tRNA (3'-end)Catalytic domain
Subsite 4None (Induced Site)Catalytic domain

The unique nitrile functional group of this compound plays a significant role in its interaction with ThrRS. Research, including molecular docking and site-directed mutagenesis studies, has identified specific residues within the ThrRS binding pocket that are critical for this compound binding. nih.gov Notably, a tyrosine residue at position 313 (Y313) in E. coli ThrRS has been shown to interact specifically with the cyanide (nitrile) moiety of this compound, and this interaction is considered vital for effective binding and inhibition. nih.govnih.gov This highlights the importance of the nitrile group in mediating the potent inhibitory effect of this compound on ThrRS.

Binding Site Occupancy (L-threonine, tRNA, ATP, and Induced Sites)

Consequences for Protein Synthesis and Translation

The primary consequence of this compound's inhibition of ThrRS is the disruption of protein synthesis and translation. By preventing the proper charging of tRNAThr with threonine, this compound leads to an accumulation of uncharged tRNAThr within the cell. researchgate.netubc.caebi.ac.uk This accumulation signals a state of amino acid deprivation or nutritional stress. researchgate.netebi.ac.uk

The cellular machinery interprets the presence of uncharged tRNAs as a lack of available amino acids necessary for protein synthesis. This ultimately leads to a global attenuation of translation initiation, effectively slowing down or halting protein production. researchgate.netubc.caebi.ac.uk This inhibition of protein synthesis is a key mechanism underlying many of this compound's biological effects, including its impact on cell growth and proliferation. researchgate.netrsc.org

Modulation of Cellular Stress Response Pathways

Beyond its direct inhibition of ThrRS, this compound is also known to modulate cellular stress response pathways, particularly those related to amino acid deprivation and endoplasmic reticulum (ER) stress.

This compound treatment has been shown to induce the integrated stress response (ISR), a conserved pathway activated by various stresses, including amino acid starvation. nih.govresearchgate.netubc.caresearchgate.netnih.govpnas.orgucr.ac.cr A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). nih.govresearchgate.netresearchgate.netucr.ac.cr This phosphorylation is mediated by specific kinases that sense different types of stress. In the context of this compound-induced ThrRS inhibition and the resulting accumulation of uncharged tRNA, the primary kinase activated is GCN2 (General Control Non-repressed 2). nih.govresearchgate.netubc.canih.govpnas.org Activated GCN2 phosphorylates eIF2α, leading to a general reduction in translation initiation. nih.govresearchgate.netucr.ac.cr

This compound has also been linked to the induction of the unfolded protein response (UPR), a stress response pathway primarily localized to the ER. nih.govucr.ac.cr The UPR is typically activated by the accumulation of misfolded proteins in the ER. While the direct link between ThrRS inhibition and ER stress is still being explored, studies have shown that this compound can induce UPR-associated events, such as the splicing of XBP1 mRNA and the accumulation of phosphorylated eIF2α via the PERK (PKR-like ER kinase) pathway, another eIF2α kinase. nih.govucr.ac.cr

The induction of these stress response pathways, particularly the phosphorylation of eIF2α, leads to the preferential translation of certain mRNAs, including that of activating transcription factor 4 (ATF4). ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid biosynthesis, transport, and stress response. Another downstream effect observed upon this compound treatment and activation of these stress pathways is the accumulation of CHOP (C/EBP Homologous Protein), a pro-apoptotic transcription factor. nih.govresearchgate.net The induction of CHOP is considered to contribute to this compound-induced cell death in certain cell types. nih.govresearchgate.net

While the GCN2 pathway is a major mediator of this compound's effects on stress response due to amino acid deprivation, some research suggests that this compound might also influence cellular responses through pathways that are independent of or branch from the canonical GCN2 signaling, potentially involving other components of the ISR like GCN1. nih.govpnas.org

Here is a summary of the key stress response pathways modulated by this compound:

PathwayPrimary Trigger (in this compound context)Key Kinase InvolvedDownstream Effects
Integrated Stress Response (ISR)Uncharged tRNA accumulation (amino acid deprivation)GCN2eIF2α phosphorylation, Attenuated global translation, ATF4 induction
Unfolded Protein Response (UPR)Potentially linked to protein synthesis disruptionPERKeIF2α phosphorylation, XBP1 splicing, CHOP induction

Induction of the Unfolded Protein Response (UPR)

This compound is a known inducer of the Unfolded Protein Response (UPR), a conserved cellular pathway activated by an accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER). nih.govnih.govacs.orgrndsystems.com While the primary target of this compound is cytoplasmic ThRS, the resulting disruption in protein synthesis and potential for amino acid deprivation can indirectly lead to ER stress and UPR activation. nih.govresearchgate.netnih.govresearchgate.net Studies have shown that this compound treatment leads to the accumulation of UPR-associated genes and markers. nih.govnih.govacs.org

Activation of GCN2 Kinase Pathway

A significant mechanism by which this compound induces the UPR involves the activation of the General Control Nonderepressible 2 (GCN2) kinase. nih.govresearchgate.netnih.govresearchgate.netnih.govmedchemexpress.com GCN2 is one of the four eIF2α kinases that sense various cellular stresses, including amino acid starvation, which is a direct consequence of ThRS inhibition by this compound. nih.govresearchgate.netnih.govresearchgate.netnih.govmedchemexpress.com The accumulation of uncharged tRNAThr specifically activates GCN2. nih.govpnas.org Studies using GCN2-null cells have demonstrated reduced accumulation of UPR markers and increased resistance to this compound, highlighting the critical role of GCN2 activation in this compound's effects. nih.govnih.govacs.org

Accumulation of Phosphorylated eIF2α

Activation of GCN2 by this compound leads to the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). nih.govresearchgate.netnih.govresearchgate.netnih.govnih.govacs.org Phosphorylation of eIF2α is a central event in the integrated stress response (ISR), which overlaps significantly with the UPR. nih.govnih.gov Phosphorylated eIF2α (p-eIF2α) attenuates global protein synthesis while simultaneously promoting the translation of specific mRNAs, such as activating transcription factor 4 (ATF4), which are involved in the stress response. nih.govnih.govpnas.org this compound treatment has been shown to increase the accumulation of p-eIF2α. nih.govnih.govacs.org

Role of CHOP Protein

The accumulation of p-eIF2α and subsequent translation of ATF4 can lead to the transcriptional activation of the C/EBP Homologous Protein (CHOP), also known as DDIT3. nih.govresearchgate.netmdpi.comresearchgate.net CHOP is a key transcription factor involved in mediating UPR-induced apoptosis when the stress is severe or prolonged. nih.govresearchgate.netmdpi.comresearchgate.net this compound treatment has been correlated with increased CHOP protein levels. nih.govresearchgate.netmedchemexpress.comresearchgate.net Studies using CHOP-null cells have indicated that CHOP accumulation is important for this compound's cytotoxic effects. nih.govresearchgate.net

Increased XBP1 Splicing

While GCN2 activation and eIF2α phosphorylation are prominent, this compound has also been shown to increase XBP1 splicing. nih.govnih.govacs.org XBP1 splicing is a hallmark of the IRE1α branch of the UPR, which is typically activated by ER protein-folding stress. nih.gov Increased XBP1 splicing leads to the production of the active XBP1s transcription factor, which upregulates genes involved in ER-associated degradation (ERAD) and protein folding. nih.gov The observation of XBP1 splicing suggests that this compound's impact on protein synthesis also contributes to ER stress. nih.govnih.govacs.org

Amino Acid Deprivation-Induced Responses (GCN4-dependent pathway)

In addition to inducing the UPR, this compound's inhibition of ThRS directly mimics threonine starvation, triggering amino acid deprivation-induced responses. nih.govresearchgate.netnih.govresearchgate.net In yeast, this leads to the activation of the General Control Nonderepressible 4 (GCN4) transcription factor. nih.govresearchgate.netmdpi.comnih.gov GCN4 is a master regulator of amino acid biosynthetic genes, promoting their expression to counteract the deficiency. mdpi.comnih.gov While the direct activation of a GCN4-dependent pathway in mammalian cells in response to this compound is linked to the GCN2-eIF2α axis (as ATF4 is the mammalian homolog of GCN4), studies in yeast have specifically demonstrated this compound-induced transcription of amino acid biosynthetic enzymes via a GCN4-dependent pathway. nih.govresearchgate.netmdpi.comnih.gov

Caspase-Mediated Cell Death Induction (Caspase-3 and Caspase-8 Activation)

This compound has been consistently shown to induce apoptosis, a form of programmed cell death, in various cell types. nih.govniscpr.res.inresearchgate.netresearchgate.netrsc.orgjst.go.jpnih.gov This apoptotic process is mediated, at least in part, through the activation of caspases, particularly Caspase-3 and Caspase-8. nih.govniscpr.res.inresearchgate.netresearchgate.netrsc.orgjst.go.jpnih.gov Caspase-3 is a key executioner caspase responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical changes associated with apoptosis. nih.govrsc.org Caspase-8 is an initiator caspase involved in the extrinsic apoptotic pathway, typically activated by death receptor signaling. niscpr.res.inresearchgate.netjst.go.jpnih.govscbt.com Studies have demonstrated increased levels of cleaved (active) Caspase-3 and Caspase-8 following this compound treatment. nih.govniscpr.res.inresearchgate.netrsc.orgjst.go.jpnih.gov Inhibition of both Caspase-3 and Caspase-8 has been shown to suppress this compound-induced apoptosis, indicating their crucial roles in this process. niscpr.res.injst.go.jpnih.gov

The induction of caspase-mediated cell death by this compound appears to be a significant mechanism contributing to its cytotoxic effects. nih.govniscpr.res.inresearchgate.netresearchgate.netrsc.orgjst.go.jpnih.gov

Here is a summary of key molecular events induced by this compound:

Molecular EventPathway InvolvedConsequence
ThRS InhibitionProtein SynthesisAccumulation of uncharged tRNAThr
GCN2 ActivationUPR / ISR (Amino Acid Deprivation Sensing)Phosphorylation of eIF2α
eIF2α PhosphorylationUPR / ISRAttenuation of global translation, ATF4 translation enhancement
CHOP AccumulationUPR (downstream of eIF2α-ATF4)Promotion of apoptosis under prolonged stress
XBP1 SplicingUPR (IRE1α branch)Activation of genes for ERAD and protein folding
GCN4 Activation (in yeast)Amino Acid Deprivation ResponseTranscription of amino acid biosynthetic enzymes
Caspase-3 ActivationApoptosis (Executioner Caspase)Cleavage of cellular substrates, execution of apoptosis
Caspase-8 ActivationApoptosis (Initiator Caspase, Extrinsic Pathway)Initiation of the caspase cascade

Effects on Specific Enzymes and Molecular Targets Beyond ThrRS

This compound's biological activities extend beyond its primary target, threonyl-tRNA synthetase. Studies have identified its interaction with other key cellular components, influencing processes such as cell cycle progression and alternative splicing.

Inhibition of Cyclin-Dependent Kinase Cdc28/Cln2 in Yeast

Data Table 1: Inhibition of Cdc28/Cln2 by this compound in Yeast

TargetOrganismIC₅₀ (μM)Effect on Cell Cycle
Cdc28/Cln2Saccharomyces cerevisiae24G₁ arrest

Modulation of Alternative Splicing through Formin Binding Protein 21 (FBP21)

This compound has been shown to modulate alternative splicing, a process that generates multiple protein isoforms from a single gene. nih.govresearchgate.net This modulation is mediated, at least in part, through its interaction with Formin Binding Protein 21 (FBP21). nih.govresearchgate.netebi.ac.uknih.gov FBP21 is a spliceosome-associated protein, and its identification as a this compound target suggests that this compound can act as a modulator of alternative splicing. nih.govebi.ac.uknih.gov

Interaction with WW Domains of FBP21

Affinity studies have revealed that this compound, including a more selective analog (analog 2), binds to the tandem WW domains of FBP21. nih.govebi.ac.uknih.govbeilstein-journals.org These WW domains are structural motifs known to mediate specific protein-protein interactions and are similar to those found in the yeast splicing factor PRP40. nih.govbeilstein-journals.org FBP21 is present in spliceosomal complex A and interacts directly with various splicing factors, suggesting a role in spliceosome assembly. nih.gov The binding of this compound to the WW domains of FBP21 occurs at concentrations relevant to its effects on alternative splicing. nih.gov

Alteration of VEGF Isoform Ratios

One significant consequence of this compound's interaction with FBP21 is the alteration of vascular endothelial growth factor (VEGF) isoform ratios. nih.govresearchgate.netebi.ac.uknih.gov VEGF is a key factor in angiogenesis, and its different isoforms have varying effects on this process. nih.govresearchgate.netarvojournals.org this compound and its analog have been shown to shift the balance of VEGF isoforms in favor of anti-angiogenic variants in retinal pigmented endothelial (RPE) cells. nih.govresearchgate.netebi.ac.uknih.gov Specifically, treatment with this compound or its analog decreased the expression of pro-angiogenic VEGF isoforms while increasing the expression of anti-angiogenic VEGF isoforms, such as VEGF₁₆₅b. nih.govresearchgate.net Conversely, overexpression of FBP21 in RPE cells favored pro-angiogenic VEGF isoforms, an effect that was inhibited by the this compound analog. nih.govebi.ac.uk These findings support a model where FBP21 influences VEGF alternative splicing, and this compound can modulate this process through its interaction with FBP21. nih.gov

Data Table 2: Effect of this compound on VEGF Isoform Ratios in RPE Cells

TreatmentEffect on Pro-angiogenic VEGF IsoformsEffect on Anti-angiogenic VEGF Isoforms
This compound / Analog 2DecreaseIncrease (e.g., VEGF₁₆₅b)
FBP21 OverexpressionFavor-
FBP21 Overexpression + Analog 2Inhibited favoring of pro-angiogenic isoforms-

Experimental Inhibition of CYP3A (in non-clinical rat models for mechanistic understanding)

In non-clinical studies using male Wistar rats, this compound demonstrated inhibitory effects on the enzyme CYP3A. researchgate.netniscpr.res.inresearchgate.net This was observed after oral administration of this compound at a concentration of 100 μg/mL/rat daily for 5 days. researchgate.netniscpr.res.in The study utilized buspirone (B1668070) as a substrate to assess CYP3A activity. researchgate.netniscpr.res.in Results indicated that this compound acted as an inhibitor of CYP3A, affecting the metabolism of buspirone. researchgate.netniscpr.res.in Investigations into the transport of buspirone across rat intestine showed increased transport in this compound-pretreated rats compared to controls, further supporting the role of this compound as a CYP3A inhibitor. niscpr.res.in This inhibition could be due to direct enzyme inhibition or inhibition of enzyme synthesis. niscpr.res.in Micromorphological studies on the livers of this compound-pretreated rats also showed signs of damage, including swollen liver cells and dilated central and hepatic veins, suggesting a toxic effect at this concentration and duration. niscpr.res.in These findings in non-clinical rat models contribute to the mechanistic understanding of this compound's interactions with drug-metabolizing enzymes. researchgate.netniscpr.res.in

Spectrum of Biological Activities Non Clinical Focus

Antimicrobial Activities

Borrelidin (B54535) demonstrates activity against a spectrum of microorganisms, including bacteria, fungi, and parasites.

Antibacterial Activity (e.g., Borrelia, Streptomyces)

This compound was initially discovered for its activity against Borrelia species, the bacteria responsible for Lyme disease. news-medical.netresearchgate.netrsc.org It also shows antibacterial activity against other bacteria, including clinical resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). researchgate.net The antibacterial effect of this compound is primarily due to its inhibition of threonyl-tRNA synthetase. niscpr.res.innews-medical.netguidetopharmacology.orgcaymanchem.com

Antifungal Activity (e.g., V. mali, Candida species, Saprolegnia parasitica, Phytophthora sojae)

This compound has shown antifungal activity against various plant pathogenic fungi. Studies have indicated its efficacy against Valsa mali, a fungal pathogen affecting apple trees. Additionally, this compound exhibits broad-spectrum inhibition of phytopathogenic fungi. researchgate.net It has also demonstrated strong antifungal activity against Phytophthora sojae, an oomycete causing soybean late blight and stem rot. researchgate.netresearchgate.netnih.gov The antifungal activity against P. sojae is mediated by the inhibition of threonyl-tRNA synthetase. researchgate.netnih.gov this compound has also been shown to inhibit the mycelial growth and spore germination of the aquatic pathogen Saprolegnia parasitica. researchgate.net While the provided search results mention Candida species in the context of antifungal drug responses and interactions biorxiv.org, direct evidence of this compound's activity against Candida species within the search results is not explicitly detailed in terms of specific data or research findings.

Antiviral Activity

This compound has been reported to possess antiviral activity. niscpr.res.inhellobio.comrsc.orgresearchgate.netcaltagmedsystems.co.uk Early research isolated this compound based on its antiviral properties. caltagmedsystems.co.uk

Antimalarial Activity against Drug-Resistant Plasmodia

This compound exhibits potent antimalarial activity, including against drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. wikipedia.orgniscpr.res.innews-medical.netresearchgate.netresearchgate.netresearchgate.netnih.govjst.go.jpsci-hub.segoogle.comsemanticscholar.org Its potency against drug-resistant P. falciparum strains has been demonstrated with low IC50 values. nih.govsci-hub.senih.govopenveterinaryjournal.commedchemexpress.com For instance, an IC50 value of 0.93 ng/mL has been reported against drug-resistant P. falciparum malaria parasites. nih.govnih.govresearchgate.net this compound inhibits protein synthesis in the parasite by targeting threonyl-tRNA synthetase, an essential enzyme for Plasmodium species. openveterinaryjournal.com Studies in murine models of malaria (Plasmodium berghei) have also shown this compound's effectiveness in reducing parasitemia and increasing survival rates. nih.govopenveterinaryjournal.comresearchgate.net

Research suggests that this compound can exhibit synergistic interactions with other antimalarial agents. A study evaluating the combination of this compound and fumagilin against Plasmodium berghei infection in mice showed that the combination led to lower parasitemia and a higher inhibition rate compared to control groups. researchgate.netnih.govopenveterinaryjournal.comresearchgate.net This synergistic interaction could potentially target different stages of the parasite's life cycle, enhance efficacy, and mitigate the development of drug resistance. researchgate.netnih.gov

Anti-Angiogenic Activity

This compound is recognized for its potent anti-angiogenic activity, the process of new blood vessel formation. wikipedia.orgniscpr.res.innews-medical.netcfmot.deguidetopharmacology.orgtocris.comcaymanchem.comhellobio.comresearchgate.netcaltagmedsystems.co.ukjst.go.jpmedchemexpress.comfocusbiomolecules.com This activity is considered a significant biological property of this compound. niscpr.res.in It has been shown to inhibit capillary tube formation in in vitro models, such as the rat aorta matrix model, with high potency (e.g., IC50 = 0.8 nM). wikipedia.orgtocris.comcaymanchem.comcaltagmedsystems.co.ukmedchemexpress.comfocusbiomolecules.com this compound also induces the collapse of newly formed capillary tubules. tocris.comhellobio.comcaltagmedsystems.co.ukfocusbiomolecules.com The anti-angiogenic effects are mediated through distinct pathways, involving both threonyl-tRNA synthetase and caspases, which are independently involved in the suppression of proliferation and induction of apoptosis in endothelial cells. niscpr.res.intocris.comcaymanchem.comhellobio.comcaltagmedsystems.co.ukjst.go.jp this compound can also modulate the alternative splicing of Vascular Endothelial Growth Factor (VEGF) in favor of anti-angiogenic isoforms. tocris.comcaymanchem.comfocusbiomolecules.com

Anti-Angiogenic Effects in Experimental in vivo Models

This compound has also demonstrated potent anti-angiogenic effects in experimental in vivo models. google.comrndsystems.comgoogle.com Studies using models like the mouse dorsal air sac have shown that this compound can significantly reduce the increase in vascular volume induced by certain cells. google.comgoogle.com This indicates its ability to inhibit angiogenesis in a living system. For instance, in one study, this compound administered at a dose of 1.8 mg/kg by intraperitoneal injection significantly reduced vascular volume induced by WiDr cells. google.com

Experimental in vivo anti-angiogenic findings:

ModelEffectDosageReference
Mouse dorsal air sacSignificant reduction in VEGF-induced angiogenesisNot specified google.com
Mouse dorsal air sacSignificant reduction in vascular volume induced by WiDr cells1.8 mg/kg (i.p.) google.com

Herbicidal Activity

This compound has been reported to possess herbicidal activity. researchgate.netosti.govnih.govgoogle.comacs.orgdntb.gov.ua Its ability to inhibit ThrRS, an enzyme essential for protein synthesis in various organisms, likely contributes to this effect in plants. osti.govnih.gov

Insecticidal Activity and Analog Development

This compound also demonstrates insecticidal activity. researchgate.netosti.govnih.govgoogle.comresearchgate.netresearchgate.net Research has explored the insecticidal properties of this compound and the development of analogs. researchgate.netresearchgate.net Studies using sensitive detection systems, such as those employing silkworm first instar larvae, have identified this compound as an insecticidal compound. researchgate.netresearchgate.net Furthermore, this compound has shown insecticidal activity against various moth pests. researchgate.netresearchgate.net The development of this compound analogs aims to explore compounds with potentially improved or specific insecticidal properties. researchgate.netresearchgate.net

Specific Cellular Effects in Research Models (Examples of biological impacts on specific cell types for mechanistic study)

Beyond its broad activities, this compound has specific effects on various cell types used in research to elucidate its mechanisms of action. These include:

Induction of Apoptosis: this compound induces apoptosis in capillary tube-forming endothelial cells and human umbilical vein endothelial cells (HUVEC), often via the caspase-8/-3 pathway. niscpr.res.inresearchgate.netgoogle.comrndsystems.comgoogle.comjst.go.jpbiocon.re.kr

Cell Cycle Arrest: this compound can induce cell cycle arrest, such as G1 arrest in yeast and acute lymphoblastic leukemia (ALL) cell lines. google.comcaymanchem.commedchemexpress.comrsc.orgresearchgate.net

Activation of Stress Response Pathways: In certain cancer cell lines, such as acute lymphoblastic leukemia and oral cancer cells, this compound treatment has been correlated with the activation of stress response pathways like the GCN2 kinase pathway and the induction of CHOP protein. researchgate.netresearchgate.netnih.gov This suggests that this compound can induce cellular stress, leading to apoptosis. researchgate.netresearchgate.netnih.gov

Modulation of VEGF Splicing: this compound has been shown to alter the alternative splicing of Vascular Endothelial Growth Factor (VEGF) mRNA, favoring the production of anti-angiogenic isoforms of the growth factor. rndsystems.comcaymanchem.comwindows.net

Inhibition of Adipocyte Differentiation: this compound has been found to inhibit adipocyte differentiation in 3T3-L1 cells, affecting the expression of regulators like GATA-3 and KLF families. jst.go.jp

These examples highlight how this compound's effects on specific cellular processes and pathways are investigated in research models to understand its diverse biological activities at a mechanistic level.

Effects on Human Umbilical Vein Endothelial Cells (HUVEC)

This compound is recognized as a potent inhibitor of angiogenesis, a process crucial for the formation of new blood vessels. Studies using Human Umbilical Vein Endothelial Cells (HUVEC) have elucidated some of the mechanisms underlying this activity. This compound has been shown to suppress the proliferation of HUVECs and disrupt the formation of capillary-like tubes in in vitro models jst.go.jpnih.govtoku-e.com.

Research indicates that the anti-angiogenic effects of this compound are mediated through distinct pathways, involving both the inhibition of threonyl-tRNA synthetase and the activation of caspases jst.go.jpnih.gov. While a high concentration of threonine (1 mM) was found to attenuate this compound's ability to inhibit HUVEC proliferation, it did not affect its capacity to collapse formed capillary tubes or induce apoptosis jst.go.jpnih.gov. This compound has been observed to activate caspase-3 and caspase-8, and inhibitors of these caspases suppressed this compound-induced apoptosis in HUVECs jst.go.jpnih.gov. This suggests that this compound induces apoptosis in endothelial cells via the caspase-8/-3 pathway jst.go.jpnih.gov. The capillary tube collapsing activity in HUVECs is mediated by the activation of caspases-3 and -8 and the induction of apoptosis caltagmedsystems.co.uk. This compound has demonstrated potent inhibitory effects on HUVEC pseudo-capillary network formation at concentrations as low as 0.025 nM for some analogues aacrjournals.org.

Impact on Saccharomyces cerevisiae Physiology

This compound's impact on Saccharomyces cerevisiae (budding yeast) physiology has also been investigated, revealing its effects on cellular processes in this model organism. This compound is known to inhibit threonyl-tRNA synthetase in yeast taylorfrancis.com. Additionally, this compound has been identified as an inhibitor of Cdc28/Cln2, a cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae, with an IC₅₀ value of 24 μM medchemexpress.comglpbio.com. Yeast cells treated with this compound have been reported to experience amino acid deprivation-induced GCN4 activation prior to cell death researchgate.netnih.gov.

Effects on Acute Lymphoblastic Leukemia (ALL) Cell Lines

This compound has shown significant activity against Acute Lymphoblastic Leukemia (ALL) cell lines, including Jurkat and CEM cells, in non-clinical studies. It acts as a potent inducer of apoptosis in these malignant T cells medchemexpress.comglpbio.comresearchgate.netnih.govlktlabs.com. This compound treatment has been shown to potently inhibit the proliferation and growth of ALL cell lines at low concentrations researchgate.netnih.govresearchgate.net.

Studies have indicated that this compound can cause G₁ arrest in ALL cell lines medchemexpress.comglpbio.comresearchgate.netnih.gov. The mechanism involves this compound-mediated inhibition of aminoacyl-tRNA synthesis, leading to an induction in the levels of uncharged tRNA and subsequent nutritional stress researchgate.netnih.gov. This ultimately results in the inhibition of protein synthesis researchgate.netnih.gov. Activation of the general control nonderepressible-2 (GCN2) kinase stress-responsive pathway and induction of CHOP protein were significantly higher in ALL cell lines treated with this compound researchgate.netnih.gov. These findings suggest that this compound targets ALL cell lines by inducing apoptosis and mediating G₁ arrest, and this is correlated with the activation of the GCN2 kinase pathway researchgate.netnih.gov. This compound demonstrated a greater inhibitory effect on ALL cell lines compared to primary fibroblasts, with an IC₅₀ of 50 ng/ml for ALL cell lines researchgate.netnih.govresearchgate.net.

Here is a summary of this compound's effects on ALL cell lines:

Cell LineEffect ObservedKey Mechanism(s) InvolvedIC₅₀ (if available)
JurkatPotent proliferation inhibition, apoptosis induction, G₁ arrestThrRS inhibition, uncharged tRNA accumulation, GCN2 pathway activation, CHOP induction50 ng/ml researchgate.netnih.govresearchgate.net
CEMPotent proliferation inhibition, apoptosis induction, G₁ arrestThrRS inhibition, uncharged tRNA accumulation, GCN2 pathway activation, CHOP induction50 ng/ml researchgate.netnih.govresearchgate.net

Effects on Hepatocellular Carcinoma (HCC) Cell Lines

Investigations into the effects of this compound on Hepatocellular Carcinoma (HCC) cell lines, such as HepG2 and SMMC7721, have demonstrated its potential antiproliferative and anti-migratory activities in vitro. This compound has been shown to inhibit the growth and proliferation of HepG2 and SMMC7721 cells in a time- and dose-dependent manner rsc.orgresearchgate.netrsc.org.

This compound induces G₀/G₁ cell cycle arrest in HCC cells by decreasing the expression of cyclins D1, D3, and E1, and CDKs 2, 4, and 6, while increasing the expression of p21 rsc.orgrsc.org. Furthermore, this compound triggers caspase-dependent apoptosis in HCC cells, characterized by the down-regulation of Bcl-2, up-regulation of Bax, and increased cleavage of caspase-9 and caspase-3 rsc.orgrsc.org. This compound also inhibits the migration and invasion of HCC cells, which is associated with the suppression of MMP-2 and MMP-9 expression rsc.orgrsc.orgrsc.org. The anti-tumor effect of this compound in HCC cells appears to be mediated by the MAPKs signaling pathway rsc.orgrsc.org.

The half-inhibitory concentrations (IC₅₀) of this compound in HepG2 and SMMC7721 cells have been reported:

Cell LineIC₅₀ (μM)
HepG26.7 ± 0.3 rsc.org
SMMC77211.5 ± 0.2 rsc.org

Effects on Oral Squamous Cell Carcinoma (OSCC) Cells

This compound has been studied for its effects on Oral Squamous Cell Carcinoma (OSCC) cells, revealing its ability to induce stress responses and apoptosis. This compound acts as a threonyl-tRNA synthetase inhibitor in OSCC cells researchgate.netnih.govnih.govucr.ac.cr. Treatment with this compound has been shown to induce the unfolded protein response (UPR) in OSCC cells researchgate.netnih.govnih.govucr.ac.crrsc.orgacs.orgsemanticscholar.orgexaly.comresearchgate.net.

Specifically, this compound increased XBP1 splicing and led to the accumulation of phosphorylated eIF2α and UPR-associated genes in OSCC cells, preceding cell death researchgate.netnih.govnih.govucr.ac.cracs.org. Studies using murine embryonic fibroblasts (MEFs) null for GCN2 and PERK demonstrated that these cells were less able to accumulate UPR markers and were resistant to this compound, indicating the involvement of these kinases in this compound's effects researchgate.netnih.govnih.govucr.ac.cr. This research suggests that UPR induction is a feature of ThrRS inhibition and that ThrRS inhibitors like this compound might selectively target cancer cells researchgate.netnih.govnih.govucr.ac.cr. This compound also induces CHOP-dependent apoptosis in oral cancer cells researchgate.netnih.govnih.govacs.org.

Effects on Leishmania donovani (ThrRS inhibition)

This compound has demonstrated activity against Leishmania donovani, a protozoan parasite responsible for visceral leishmaniasis. This activity is linked to its inhibition of Leishmania donovani threonyl-tRNA synthetase (LdThrRS) plos.orgnih.govnih.govresearchgate.net. LdThrRS is considered essential for the survival of the Leishmania parasite, as attempts to obtain homozygous null mutants have been unsuccessful plos.orgnih.govnih.gov.

This compound has shown a strong affinity for LdThrRS, with a KD of 0.04 μM plos.orgnih.govnih.govresearchgate.net. It is effective in inhibiting the aminoacylation activity of recombinant LdThrRS, with an IC₅₀ of 0.06 μM plos.orgnih.govnih.govresearchgate.net. This compound also inhibits the growth of Leishmania donovani promastigotes, with an IC₅₀ of 21 μM plos.orgnih.govnih.govresearchgate.net. Heterozygous parasites with a deleted allele of the LdThrRS gene showed increased sensitivity to inhibition by this compound plos.orgnih.govnih.gov. These findings suggest that parasitic ThrRS can be exploited as a drug target for antileishmanial chemotherapy plos.orgnih.govnih.gov.

Here is a summary of this compound's effects on Leishmania donovani and LdThrRS:

Target/OrganismEffect ObservedAffinity/Inhibition Constant
LdThrRS (recombinant)Inhibition of aminoacylation activityIC₅₀: 0.06 μM plos.orgnih.govnih.govresearchgate.net
LdThrRSStrong binding affinityKD: 0.04 μM plos.orgnih.govnih.govresearchgate.net
L. donovani promastigotesGrowth inhibitionIC₅₀: 21 μM plos.orgnih.govnih.govresearchgate.net
L. donovani heterozygous parasitesIncreased sensitivity to this compound inhibitionNot quantified plos.orgnih.govnih.gov

Chemical Synthesis and Analog Development for Research

Total Synthesis Approaches of Borrelidin (B54535)

The total synthesis of this compound presents a significant challenge due to its multiple stereocenters and complex functional groups. Several research groups have successfully achieved the total synthesis of this compound, contributing valuable strategies and methodologies to organic chemistry. beilstein-journals.orgnih.govacs.orgjst.go.jp Notable approaches have been reported by the groups of Morken, Hanessian, Theodorakis, and Omura. beilstein-journals.orgjst.go.jp These syntheses often involve the construction of key fragments of the molecule, which are then coupled and cyclized to form the complete macrolide ring. beilstein-journals.orgnih.govacs.org

One common strategy involves the macrocyclization of linear precursors. nih.govacs.org For instance, one reported total synthesis utilized macrocyclization at the C11-C12 position through a samarium(II) iodide-mediated intramolecular Reformatsky-type reaction as a key step for constructing the 18-membered ring. nih.govacs.org Other approaches have focused on convergent syntheses based on retrosynthetic disconnections of the this compound structure. colab.ws

Enantioselective Synthesis Strategies

Given the numerous stereocenters in this compound, enantioselective synthesis strategies are crucial for obtaining the biologically active stereoisomer. nih.govrsc.org Various methods have been employed to control the stereochemistry during the synthesis of this compound and its fragments. These include catalytic enantioselective reactions, such as reductive aldol (B89426) reactions and directed hydrogenations. nih.gov Chiral auxiliaries and enzymatic desymmetrization strategies have also been utilized to establish the desired stereocenters. rsc.orgbeilstein-journals.org For example, an enantioselective synthesis of a C1-C12 fragment of this compound was achieved using iterative Myers' alkylation and Roush's asymmetric allylboration methodology. nih.gov Another approach for synthesizing a C1-C11 fragment involved enzymatic desymmetrization of a meso-diol, iterative Evans methylation, and Sharpless asymmetric epoxidation. rsc.orgbeilstein-journals.org

Design and Synthesis of this compound Analogs

The design and synthesis of this compound analogs are driven by the desire to explore the relationship between its chemical structure and biological activity (Structure-Activity Relationship, SAR) and to develop compounds with improved therapeutic profiles. rsc.orggoogle.compnas.orgnih.gov Analogs are created by modifying specific parts of the this compound molecule. pnas.org

Modification of Specific Structural Moieties (e.g., Carboxylic Acid)

Modifications to the this compound structure have been explored at various positions. One area of focus has been the modification of the carboxylic acid moiety located on the cyclopentane (B165970) ring. google.comgoogle.com Studies have shown that synthetic modification at this position can influence the biological activity and selectivity of this compound analogs. google.comgoogle.com For instance, esterification of the carboxylic acid with different groups, such as morpholinoethyl or 2-pyridyl-ethyl, has been reported, leading to changes in activity against endothelial cell proliferation and capillary formation. google.com Amide derivatives at this position have also been synthesized and evaluated. rsc.orggoogle.com These modifications can lead to improved selectivity for inhibiting capillary formation compared to general cell proliferation. google.comgoogle.com

Other structural modifications have included alterations to the nitrile group, the cyclopentane moiety, and the diene functionality. pnas.org For example, replacing the nitrile group with a carboxylic acid or an aminomethyl group has been investigated. researchgate.netgoogle.comresearchgate.net Modifications to the cyclopentane ring have involved substituting it with cyclobutane (B1203170) or aliphatic side chains. pnas.org

Structure-Activity Relationship (SAR) Studies for Target Selectivity

SAR studies are essential for understanding how structural changes in this compound analogs affect their biological activities and target selectivity. rsc.orgpnas.orgnih.govresearchgate.netnih.gov These studies involve synthesizing a series of analogs with systematic modifications and then evaluating their activity in various biological assays. pnas.orgnih.gov

This compound is known to inhibit threonyl-tRNA synthetase (ThrRS) in both prokaryotic and eukaryotic organisms. guidetopharmacology.orgresearchgate.netpnas.org SAR studies have aimed to identify modifications that can differentiate between the inhibition of parasitic or bacterial ThrRS and human ThrRS, which is crucial for developing selective therapeutic agents with reduced human toxicity. pnas.orgnih.gov

Modifications to the carboxylic acid moiety have shown promise in improving the selectivity for inhibiting capillary formation over general cell proliferation. google.comgoogle.com SAR studies on antifungal activity have indicated that ester analogs containing a -OCH2CH2N- fragment can have a significant effect. colab.wsnih.gov Additionally, the presence of the nitrile group has been demonstrated to be important for the inhibition of threonyl tRNA synthetase. rsc.orgresearchgate.net Studies involving analogs with amide functions at certain positions have shown a loss of biological activity. rsc.org

SAR investigations have also explored the impact of modifying the C17 side chain and the moieties at C7 and C8 on cytotoxic and anti-metastasis activities. rsc.orgresearchgate.net These studies collectively contribute to a deeper understanding of the structural features critical for specific biological activities of this compound and its analogs.

Computational Approaches in this compound Analog Research

Computational methods play an increasingly important role in the research and development of this compound analogs. These approaches can complement experimental studies by providing insights into molecular interactions and predicting the properties of potential new compounds. researchgate.netchula.ac.thresearchgate.netplos.org

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as a this compound analog) when bound to a protein target (such as ThrRS). colab.wsnih.govresearchgate.netchula.ac.thresearchgate.netd-nb.infonih.gov This method helps to understand the potential binding modes and affinities between the analog and its target, providing valuable information for rational analog design. researchgate.netchula.ac.thplos.org

Molecular docking studies have been applied to investigate the interaction of this compound analogs with various protein targets, including fungal and Mycobacterium tuberculosis proteins. colab.wsnih.govresearchgate.netchula.ac.thresearchgate.net These studies can predict the binding energies of the analogs, which can be correlated with their observed biological activity. researchgate.netchula.ac.thresearchgate.net For instance, molecular docking studies have suggested that carboxyl substituents in this compound analogs can provide extra interactions with pathogenic fungal threonyl-tRNA synthetase. colab.wsnih.gov Computational inquiries involving molecular docking have been used to assess the potential activity of this compound derivatives against M. tuberculosis proteins, predicting binding energies and evaluating their stability through molecular dynamics simulations. researchgate.netchula.ac.thresearchgate.net

Molecular docking, in conjunction with other computational techniques like molecular dynamics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, helps in identifying promising this compound derivatives for further experimental investigation. researchgate.netchula.ac.thresearchgate.net

Molecular Dynamics Simulations in Drug Design

Molecular dynamics (MD) simulations are a computational technique used in drug design to understand the dynamic behavior of molecules, such as proteins and ligands, and their interactions over time. Unlike static molecular docking studies, MD simulations incorporate the flexibility of both the ligand and the receptor, providing a more realistic representation of the binding process and the stability of the resulting complex nih.govmdpi.com. This dynamic perspective is crucial for evaluating the stability of drug-target complexes, understanding ligand binding kinetics, and identifying potential allosteric binding sites nih.gov.

Research into this compound and its derivatives has utilized MD simulations, particularly in the context of developing new antituberculosis agents targeting Mycobacterium tuberculosis proteins chula.ac.thresearchgate.netresearchgate.netchula.ac.th. This compound is known to inhibit threonyl-tRNA synthetase (ThrRS) chula.ac.thresearchgate.netnih.gov. MD simulations have been employed to investigate the binding interactions and stability of this compound derivatives with M. tuberculosis proteins chula.ac.thresearchgate.netresearchgate.netchula.ac.th.

One study involving 31 this compound derivatives (R1-R31) used molecular docking followed by 100 ns MD simulations to assess their activity against M. tuberculosis proteins chula.ac.thresearchgate.netchula.ac.th. The simulations aimed to predict the best anti-TB candidates among the derivatives chula.ac.thresearchgate.netchula.ac.th. Stability analysis during the 100 ns simulation time indicated that certain this compound derivatives, specifically R7, R15, R17, and R29, exhibited greater stability when complexed with the target protein compared to Rifampin, a native ligand used as a control chula.ac.thresearchgate.netchula.ac.th.

Binding energy calculations using methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) were performed in conjunction with MD simulations to further evaluate the interaction strength chula.ac.thresearchgate.netchula.ac.th. Compound R17 demonstrated the lowest binding energy among the tested derivatives, suggesting a potentially strong interaction with the target protein chula.ac.thresearchgate.netchula.ac.th.

Molecular dynamics simulations have also contributed to identifying the binding site of this compound on ThrRS. Studies using Escherichia coli ThrRS predicted the binding site through molecular docking, and subsequent analysis, including potentially MD simulations for model optimization, helped validate these findings nih.govmdpi.com. The predicted binding site for this compound on E. coli ThrRS is located adjacent to the active site, involving residues such as Y313, P424, E458, and G459, which play vital roles in this compound binding nih.gov. This suggests that this compound may inhibit ThrRS activity by inducing a conformational change, such as cleft closure, that prevents the release of downstream products rather than directly blocking substrate binding nih.gov.

The application of MD simulations in this compound research provides valuable insights into the dynamic interactions between this compound or its derivatives and their protein targets, aiding in the rational design and selection of promising drug candidates chula.ac.thresearchgate.netchula.ac.thmdpi.com.

Compound NameRole in StudyKey Finding from MD Simulation (if applicable)
This compoundInhibitor of ThrRSBinding site identified near the active site nih.gov.
This compound R7Derivative tested against M. tuberculosis proteinShowed greater stability in complex during 100 ns simulation chula.ac.thresearchgate.netchula.ac.th.
This compound R15Derivative tested against M. tuberculosis proteinShowed greater stability in complex during 100 ns simulation chula.ac.thresearchgate.netchula.ac.th.
This compound R17Derivative tested against M. tuberculosis proteinShowed greater stability in complex during 100 ns simulation; Lowest binding energy chula.ac.thresearchgate.netchula.ac.th.
This compound R29Derivative tested against M. tuberculosis proteinShowed greater stability in complex during 100 ns simulation chula.ac.thresearchgate.netchula.ac.th.
RifampinNative ligand/Positive control for M. tuberculosis proteinUsed as a reference for stability comparison in MD simulations chula.ac.thresearchgate.netchula.ac.th.
IsoniazidCommercial anti-TB agent/Positive controlUsed as a reference in docking studies chula.ac.thresearchgate.netchula.ac.th.
PyrazinamideCommercial anti-TB agent/Positive controlUsed as a reference in docking studies chula.ac.thresearchgate.netchula.ac.th.
MoxifloxacinCommercial anti-TB agent/Positive controlUsed as a reference in docking studies chula.ac.thresearchgate.netchula.ac.th.
ATPSubstrate of ThrRSDocking studies suggest similar binding to this compound on BaThrRS mdpi.com.

Research Methodologies and Experimental Models in Borrelidin Studies

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques have been instrumental in unraveling the biosynthetic pathway of borrelidin (B54535) and investigating its effects at the cellular level. These approaches allow for the manipulation and analysis of the genes involved in this compound production and the study of cellular responses to this compound treatment.

Gene Cloning and Heterologous Expression

The biosynthetic gene cluster responsible for this compound production has been cloned from Streptomyces parvulus Tü4055. wikipedia.org This cluster contains genes encoding a modular polyketide synthase (PKS) and enzymes involved in the synthesis of the unique starter unit, trans-cyclopentane-1,2-dicarboxylic acid, and the C12 nitrile moiety. wikipedia.org

Heterologous expression involves introducing the this compound biosynthetic genes or specific parts of the cluster into a different host organism, such as Streptomyces albus. nih.govpsu.edu This technique is valuable for confirming the function of individual genes or gene clusters and for producing this compound or its analogs in a more amenable host. For instance, co-expression of the borI and borJ genes, which are involved in the formation of the nitrile group, in Streptomyces albus J1074 successfully demonstrated the bioconversion of a this compound intermediate lacking the nitrile group into this compound. nih.govpsu.edu Heterologous expression of the entire this compound gene cluster in Streptomyces lividans (a strain derived from S. albus) has also been used as a high-throughput functional genome mining approach to identify the cluster responsible for this compound production from a genomic library. wikipedia.orgnih.govbiorxiv.org

Insertional Inactivation for Biosynthetic Pathway Elucidation

Insertional inactivation is a key technique used to disrupt specific genes within the this compound biosynthetic gene cluster in the producing organism. By inactivating a gene, researchers can observe the effect on this compound production and identify accumulated intermediates, thereby inferring the role of the disrupted gene in the pathway. uni.lu

Studies using insertional inactivation in Streptomyces parvulus Tü4055 have been crucial in understanding the biosynthesis of the C12 nitrile group and the trans-cyclopentane-1,2-dicarboxylic acid starter unit. wikipedia.orgnih.govpsu.edufishersci.com For example, insertional inactivation of borI (encoding a cytochrome P450 monooxygenase) and borJ (encoding an aminotransferase) resulted in mutants that failed to produce this compound. nih.govpsu.edu These mutants accumulated intermediates lacking the C12 nitrile moiety, providing evidence for the involvement of borI and borJ in nitrile formation. The borI mutant accumulated 12-desnitrile-12-methyl-borrelidin, while the borJ mutant accumulated 12-desnitrile-12-carboxyl-borrelidin. nih.govpsu.edunih.gov Further experiments showed that 12-desnitrile-12-methyl-borrelidin could be converted to this compound by a mutant deficient in the starter unit biosynthesis, suggesting it is a pathway intermediate, whereas 12-desnitrile-12-carboxyl-borrelidin appears to be a shunt metabolite. nih.govpsu.edunih.gov Insertional inactivation of other genes (borC through borN) has also revealed their involvement in the biogenesis of the starter unit. fishersci.com

Global Cellular mRNA Profiling

Global cellular mRNA profiling, such as using microarray analysis or RNA-Seq, allows for the comprehensive study of changes in gene expression in response to this compound treatment. This technique provides insights into the cellular pathways and processes affected by the compound.

In Saccharomyces cerevisiae (baker's yeast), global cellular mRNA profiling has been used to investigate the effects of this compound. nih.gov This analysis demonstrated that this compound treatment leads to the induction of amino acid biosynthetic enzymes in a time-dependent manner. nih.gov It was also determined that the induction of this pathway involves the GCN4 transcription factor, a key regulator of the general amino acid control pathway in yeast. nih.govwikipedia.org This finding aligns with this compound's known mechanism of action as an inhibitor of threonyl-tRNA synthetase, which leads to an accumulation of uncharged tRNA and activation of the GCN2-eIF2α-GCN4 signaling cascade. wikipedia.org

Quantitative RT-PCR for Gene Expression Analysis

Quantitative reverse transcription PCR (RT-qPCR) is a sensitive technique used to measure the expression levels of specific genes. It is often used to validate findings from global mRNA profiling studies or to examine the expression of a targeted set of genes in response to this compound. uni.lu

RT-qPCR has been applied in various studies involving this compound. For instance, it was used to validate the induction of unfolded protein response (UPR) genes in oral cancer cells treated with this compound. guidetopharmacology.org RT-qPCR has also been employed to assess the expression of adipocyte-specific genes (such as FABP4, LPL, HSD11β1, and GLUT4) and master regulators of adipocyte differentiation (PPARγ and C/EBPα) in 3T3-L1 cells treated with this compound, confirming its inhibitory effect on adipocyte differentiation. iarc.fr Additionally, RT-qPCR has been used to validate gene expression data obtained from RNA-Seq experiments in studies investigating changes in Borrelia burgdorferi gene expression. guidetopharmacology.org

Structural Biology Approaches

Structural biology techniques provide detailed three-dimensional information about the structure of this compound itself and its interactions with target molecules, which is crucial for understanding its mechanism of action and for rational drug design efforts.

X-ray Crystallography for Protein-Ligand Complex Determination

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. In the context of this compound research, it has been used to determine the absolute configuration of this compound and to visualize its interaction with its protein target, threonyl-tRNA synthetase (ThrRS). nih.govepa.gov

The absolute configuration of this compound was confirmed by X-ray crystallography of its solvated forms, such as with 3-methylbutan-1-ol or (S)-2-methylbutan-1-ol. fishersci.comamericanelements.comhznu.edu.cnuni.lu These studies provided precise details about the stereochemistry of the macrolide ring and the attached cyclopentane (B165970) and nitrile moieties.

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental to understanding the molecular interactions of this compound, particularly its inhibitory effect on ThrRS. These methods allow for the precise measurement of enzyme activity and the characterization of the inhibition mechanism.

ThrRS Activity Inhibition Assays

This compound is a known inhibitor of threonyl-tRNA synthetase (ThrRS) in various organisms, including bacteria, eukaryotes, and protozoa. pnas.orgnih.gov Assays measuring the inhibition of ThrRS activity are crucial for quantifying this compound's potency and selectivity. These assays typically involve monitoring the aminoacylation activity of ThrRS, which is the process of attaching threonine to its cognate tRNA. researchgate.netplos.org

Studies have shown that this compound inhibits the threonine activation step of both bacterial and human ThrRS. researchgate.net The inhibitory effect can be quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For instance, this compound has been reported to inhibit the aminoacylation activity of Leishmania donovani ThrRS (LdThrRS) with an IC50 of 0.06 μM. plos.org In the case of Escherichia coli ThrRS, the apparent Ki in the ATP-PP(i) exchange reaction was approximately 4.2 nM, which was similar to the Ki in the aminoacylation reaction (3.7 nM), indicating inhibition at the threonine activation step. researchgate.net

The inhibition of ThrRS by this compound leads to an accumulation of uncharged tRNA, triggering a nutritional stress response that can ultimately inhibit protein synthesis and induce cell death. medchemexpress.comresearchgate.net

Enzyme Kinetics for Target Characterization

Enzyme kinetics studies are employed to characterize the nature of this compound's interaction with ThrRS. These studies help determine whether the inhibition is competitive, noncompetitive, or uncompetitive with respect to the enzyme's substrates (threonine, ATP, and tRNA).

Research indicates that this compound acts as a noncompetitive inhibitor of E. coli ThrRS with respect to both threonine and ATP. nih.govresearchgate.netresearchgate.net This suggests that this compound binds to a site on the enzyme distinct from the binding sites for threonine and ATP, but still affects the enzyme's catalytic activity. The binding of this compound to ThrRS has been described by slow tight binding kinetics. researchgate.netsemanticscholar.org

Structural studies, including co-crystal structures of ThrRS in complex with this compound, have revealed that this compound occupies a binding pocket adjacent to the active site, overlapping with the binding sites for threonine, ATP, and the 3'-end of the cognate tRNA acceptor arm. researchgate.netsemanticscholar.orgosti.gov This multi-site occupancy provides a potent mechanism for inhibiting ThrRS function. osti.gov

Cell-Based Assays

Cell-based assays are essential for evaluating the effects of this compound on living cells, providing insights into its impact on fundamental cellular processes and its potential therapeutic applications.

Cell Growth and Proliferation Assays (e.g., MTT assay)

Cell growth and proliferation assays are widely used to assess the ability of this compound to inhibit the multiplication of various cell types, including cancer cells and endothelial cells. The MTT assay is a common colorimetric method for this purpose, measuring the metabolic activity of viable cells. sigmaaldrich.com

This compound has demonstrated potent inhibitory effects on the proliferation of various cell lines. For example, it potently inhibited the proliferation of acute lymphoblastic leukemia (ALL) cell lines, such as Jurkat and CEM cells, with a half-maximal inhibitory concentration (IC50) of 50 ng/ml. medchemexpress.comresearchgate.net This inhibitory effect was more pronounced in ALL cell lines compared to primary fibroblasts. medchemexpress.comresearchgate.net this compound also inhibited the growth and proliferation of hepatocellular carcinoma (HCC) cell lines, including HepG2 and SMMC7721, in a time- and dose-dependent manner, as determined by MTT assay. researchgate.netrsc.org

The inhibition of cell proliferation by this compound is often associated with cell cycle arrest, such as G1 arrest observed in ALL cell lines. medchemexpress.comresearchgate.net

Apoptosis Induction Assays (e.g., Flow Cytometry, Western Blot)

Apoptosis induction assays are used to determine if this compound triggers programmed cell death. Techniques such as flow cytometry (e.g., Annexin V/PI staining) and Western blot analysis are commonly employed to detect markers of apoptosis. rsc.orgoup.com

This compound is a potent inducer of apoptosis in various cell types, including endothelial cells and cancer cells. medchemexpress.comtocris.comabcam.com In endothelial cells, this compound induces apoptosis in capillary tube-forming cells, contributing to its anti-angiogenic activity. abcam.comaacrjournals.org Studies using flow cytometry with Annexin V/PI staining have shown a significant increase in the population of apoptotic cells in this compound-treated cells, such as HCC cell lines. rsc.org

Western blot analysis is used to examine the expression levels of proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family. This compound has been shown to activate caspases, including caspase-3 and caspase-8, which play key roles in the execution phase of apoptosis. rsc.orgjst.go.jpnih.govgoogle.com Inhibition of caspase-3 and caspase-8 has been shown to suppress this compound-induced apoptosis in HUVEC cells. jst.go.jpnih.govgoogle.com this compound also affects the balance of pro-apoptotic and anti-apoptotic proteins, such as upregulating Bax and downregulating Bcl-2, further promoting apoptosis. rsc.org

The induction of apoptosis by this compound can be mediated through different pathways, including the caspase-8/-3 pathway in endothelial cells jst.go.jpnih.gov and the activation of the GCN2 kinase stress-responsive pathway in leukemia cells. medchemexpress.comresearchgate.netrsc.orgnih.govresearchgate.net

Angiogenesis Models (e.g., Rat Aorta Matrix Culture Model, HUVEC capillary tube formation)

Angiogenesis models are used to evaluate the ability of this compound to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis. Common models include the rat aorta matrix culture model and assays measuring capillary tube formation by human umbilical vein endothelial cells (HUVECs). jst.go.jpnih.govgoogle.comnih.govrndsystems.com

This compound is recognized as a potent angiogenesis inhibitor. medchemexpress.comtocris.comabcam.comaacrjournals.orgrndsystems.com In the rat aorta matrix culture model, this compound inhibits capillary tube formation and can also cause the disruption of pre-formed capillary tubes in a dose-dependent manner. tocris.comabcam.comaacrjournals.orgjst.go.jpnih.govgoogle.comnih.govrndsystems.com The IC50 value for inhibiting capillary tube formation in the rat aorta model has been reported to be as low as 0.8 nM. medchemexpress.comtocris.comabcam.comaacrjournals.orggoogle.comrndsystems.com

Studies using HUVEC capillary tube formation assays have also demonstrated the anti-angiogenic activity of this compound and its analogs. aacrjournals.orgjst.go.jpnih.govgoogle.comnih.gov High concentrations of threonine have been shown to attenuate this compound's ability to inhibit capillary tube formation in the rat aorta model and HUVEC proliferation, suggesting a threonine-dependent mechanism for some of its anti-angiogenic effects. jst.go.jpnih.govgoogle.com However, this compound also exhibits threonine-independent anti-angiogenic effects, such as the collapse of formed capillary tubes and the induction of apoptosis in HUVECs via the caspase-8/-3 pathway. jst.go.jpnih.govgoogle.com

The anti-angiogenic effects of this compound are mediated through distinct pathways, involving both the inhibition of ThrRS and the induction of apoptosis. jst.go.jpnih.govgoogle.com

Data Tables

Assay TypeModel/Cell LineKey FindingReported ValueCitation
ThrRS Activity InhibitionLeishmania donovani ThrRSInhibition of aminoacylation activity (IC50)0.06 μM plos.org
ThrRS Activity InhibitionEscherichia coli ThrRS (ATP-PPi exchange)Apparent Ki~4.2 nM researchgate.net
ThrRS Activity InhibitionEscherichia coli ThrRS (Aminoacylation)Apparent Ki~3.7 nM researchgate.net
Cell Growth and Proliferation (MTT assay)ALL cell lines (Jurkat, CEM)Inhibition of proliferation (IC50)50 ng/ml medchemexpress.comresearchgate.net
Cell Growth and Proliferation (MTT assay)HCC cell lines (HepG2, SMMC7721)Time- and dose-dependent inhibition of growth and proliferationNot a single value researchgate.netrsc.org
Angiogenesis ModelRat aorta matrix culture modelInhibition of capillary tube formation (IC50)0.8 nM medchemexpress.comtocris.comabcam.comaacrjournals.orggoogle.comrndsystems.com
Angiogenesis ModelRat aorta matrix culture modelDisruption of pre-formed capillary tubesDose-dependent aacrjournals.orggoogle.com
Apoptosis InductionHUVEC cellsActivation of caspase-3 and caspase-8Observed jst.go.jpnih.govgoogle.com
Apoptosis InductionHCC cell lines (HepG2, SMMC7721)Increased cleaved caspase-9 and caspase-3 (Western blot)Dose-dependent rsc.org
Apoptosis InductionHCC cell lines (HepG2, SMMC7721)Increased Annexin V-positive cells (Flow cytometry)Significant increase rsc.org

Cellular Stress Response Marker Analysis (e.g., GCN2, CHOP, eIF2α)

Studies investigating the cellular effects of this compound often involve the analysis of markers associated with cellular stress responses, particularly the unfolded protein response (UPR). This compound has been shown to induce the UPR in various cell types, including cancer cells. This induction is linked to its inhibition of ThrRS, which can lead to an accumulation of uncharged tRNA and subsequent cellular stress.

Key markers analyzed in these studies include GCN2 (General Control Nonderepressible 2), CHOP (C/EBP Homologous Protein), and phosphorylated eIF2α (eukaryotic initiation factor 2 alpha). This compound treatment has been observed to increase XBP1 splicing and lead to the accumulation of phosphorylated eIF2α and UPR-associated genes in oral squamous cell carcinoma (OSCC) cells. nih.govucr.ac.cr Murine embryonic fibroblasts (MEFs) lacking GCN2 and PERK (PKR-like endoplasmic reticulum kinase) demonstrated reduced accumulation of UPR markers and were more resistant to this compound, indicating that this compound-induced CHOP accumulation and cell death can operate through both GCN2 and PERK signaling pathways. nih.govnih.govacs.org Activation of the GCN2 kinase stress-responsive pathway and induction of CHOP protein were significantly higher in acute lymphoblastic leukemia (ALL) cell lines treated with this compound. researchgate.net Phosphorylation of eIF2α by PERK and GCN2 occurs during stress and serves to attenuate protein synthesis. nih.govresearchgate.net

Image-Based Cytological Profiling Assays

Image-based cytological profiling assays are employed to assess the cellular effects of compounds like this compound by analyzing changes in cell morphology and organelle structure. This high-content screening method allows for the identification of cellular phenotypes induced by a compound, providing insights into its mechanism of action.

Profiling using image-based cytological assays has demonstrated that this compound retains biological activity by causing a mitotic stall. researchgate.netacs.orgnih.gov This type of assay can reveal specific cellular alterations, such as effects on the cytoskeleton, nucleus, and other organelles, contributing to a broader understanding of how this compound impacts cellular processes beyond its primary target, ThrRS.

In vitro and in vivo Experimental Models (for biological activity studies, not clinical efficacy)

A variety of in vitro and in vivo models are utilized to investigate the biological activities of this compound, excluding assessments of clinical efficacy in humans. These models help to characterize its effects on different organisms and in various disease contexts.

Microbial Growth Inhibition Assays

Microbial growth inhibition assays are fundamental for evaluating this compound's antibacterial and antifungal properties. These assays typically involve exposing microorganisms to different concentrations of this compound and measuring the extent of growth inhibition.

This compound has demonstrated broad-spectrum antifungal activity against various plant pathogenic fungi, with inhibition rates ranging from 21.32% to 100%. researchgate.net Studies have also shown its potent antibacterial activity. niscpr.res.in Furthermore, this compound has been found to inhibit the growth of oomycetes, including Pythium myriotylum and Phytophthora sojae, surpassing the activity of some commercial fungicides in certain cases. mdpi.comresearchgate.net The inhibitory effect on oomycete growth is dose-dependent and is linked to the inhibition of threonyl-tRNA synthetase. mdpi.com

Parasite Culture Assays (e.g., Plasmodium falciparum)

In vitro culture assays using parasites, notably Plasmodium falciparum (the causative agent of malaria), are crucial for evaluating this compound's antimalarial activity. These assays assess the compound's ability to inhibit parasite growth and development within host cells.

This compound exhibits potent asexual blood stage activity against both drug-sensitive and drug-resistant strains of P. falciparum. guidetopharmacology.org In vitro antimalarial activity in growth assays has shown that this compound can rapidly inhibit P. falciparum growth within 48 hours, indicating a "not delayed-death" effect. nih.gov Studies using P. falciparum strains like 3D7 and FCR3 have determined IC50 values in the nanomolar range, highlighting its potency. guidetopharmacology.orgguidetomalariapharmacology.org this compound's antimalarial activity is thought to stem from the inhibition of plasmodial ThrRS. nih.gov Beyond Plasmodium, this compound has also shown in vitro antileishmanial activity against Leishmania donovani promastigotes and amastigotes. plos.org

Experimental in vivo Models for Biological Activity (e.g., mouse models for anti-malarial activity, anti-metastasis)

In vivo experimental models, particularly mouse models, are used to study the biological activity of this compound in a living system, providing insights into its effects on disease progression and potential therapeutic applications (excluding clinical efficacy evaluation).

Mouse models have been instrumental in demonstrating this compound's anti-malarial activity. Studies in mice infected with Plasmodium yoelii have shown that low doses of this compound can protect against lethal malaria infections and induce protective immune responses. nih.govnih.gov this compound treatment in these models correlated with the accumulation of trophozoites in peripheral blood, and treated mice survived and developed immunity protecting them from re-infection. nih.govresearchgate.net this compound has also been investigated in mouse models for its anti-tumor and anti-metastasis effects. In a human hepatocellular carcinoma (HCC) xenograft model, this compound significantly inhibited tumor growth. rsc.org Furthermore, a liposomal formulation of this compound showed superior inhibitory effects on primary tumor growth and lung metastasis in a mouse model of metastatic breast cancer compared to free this compound. biocon.re.kr

Plant Pathogen Inhibition Studies

Research on this compound's activity against plant pathogens involves studies to assess its potential as a biopesticide. These studies evaluate its inhibitory effects on the growth and virulence of fungal and oomycete plant pathogens.

Future Directions in Borrelidin Research

Elucidation of Undiscovered Mechanisms of Action

While borrelidin (B54535) is well-established as a potent inhibitor of threonyl-tRNA synthetase (ThrRS), research continues to explore the full spectrum of its cellular targets and mechanisms. Studies have shown that this compound can induce the unfolded protein response (UPR) in cancer cells, leading to Chop-dependent apoptosis, suggesting mechanisms beyond direct ThrRS inhibition in certain contexts. nih.gov The induction of the UPR appears to be a feature of ThrRS inhibition and may selectively target cancer cells. nih.gov Furthermore, this compound's anti-angiogenic effects might be mediated through distinct pathways, with both threonyl-tRNA synthetase and caspases independently involved in suppressing proliferation and inducing apoptosis in endothelial cells. niscpr.res.intoku-e.com Investigations into this compound's effects on adipocyte differentiation have revealed modulation of various important regulators, such as members of the GATA and KLF families, at early stages, indicating potential mechanisms beyond ThrRS in this process. jst.go.jp Although GATA-3 has been identified as influential, other regulators may also play significant roles in this compound's anti-obesity effects, requiring further detailed mechanistic studies. jst.go.jp The precise mechanism for the anticoagulant effect of this compound is also not yet known. niscpr.res.in Structural studies have shown that a single molecule of this compound can simultaneously occupy four distinct subsites within the catalytic domain of bacterial and human ThrRSs, including the three substrate-binding sites for amino acid, ATP, and tRNA, as well as a fourth "orthogonal" subsite created upon binding. osti.gov This binding mode provides a potent and redundant mechanism to inhibit ThrRS during protein synthesis. osti.gov However, the structural explanation for the noncompetitive nature of this compound as an inhibitor remains to be fully determined. pnas.org

Biosynthetic Pathway Engineering for Novel Derivatives

Biosynthetic pathway engineering strategies, including gene inactivation, gene expression, heterologous expression of gene clusters, and mutasynthesis, are being employed to generate novel derivatives. nih.gov Simple feeding of succinate (B1194679) analogs has already resulted in novel this compound derivatives, some exhibiting higher activity than the native compound. rsc.org Alkyne-containing starter units have also been incorporated into other polyketide pathways, potentially allowing further chemical derivatization and mode-of-action studies through click chemistry. rsc.org The discovery of new this compound analogs, such as this compound B which lacks the nitrile group but retains biological activity, has implications for understanding the biosynthesis of the nitrile group and the structure-activity relationship of the compound class. researchgate.netacs.orgnih.gov Further structural and functional studies are needed to fully characterize the mechanisms of enzymes involved in multistep oxidative modifications within the biosynthetic pathway. researchgate.net

Rational Design of this compound Analogs for Specific Biological Probes

Rational design strategies aim to develop this compound analogs with improved therapeutic indices and specific biological activities by modifying its structure. google.comacs.org The goal is to identify derivatives with an improved ratio of desired activity (e.g., anti-angiogenic or antiparasitic) to general cytotoxicity or inhibition of general cell proliferation and/or tRNA synthetase activity. google.com This involves structural modifications to specifically alter different activities. google.com

Structure-activity relationship (SAR) studies have indicated that the nitrile group is necessary for potent ThrRS inhibition, but variations in the cyclopentane (B165970) ring system are often well tolerated, and further derivatization of the cyclopentane carboxylic acid can largely retain anti-angiogenic activity. aacrjournals.org Novel this compound analogs have been selected from engineered libraries that show potent inhibitory effects on processes like HUVEC pseudo-capillary network formation with significantly reduced cytotoxicity compared to this compound. aacrjournals.org These analogs may be relevant in treating metastatic cancers. aacrjournals.org

Rational design efforts are also focused on developing analogs with selectivity for specific organisms, such as Plasmodium ThrRS over human ThrRS, to improve the therapeutic window for treating malaria. pnas.org Libraries of bioengineered and semisynthetic this compound analogs are being screened to identify compounds that retain potent antiparasitic activity while losing toxicity against human cells. pnas.orgacs.org

Exploration of this compound as a Tool for Fundamental Biological Pathway Interrogation

This compound's selective inhibition of ThrRS makes it a valuable tool for probing the role of protein synthesis and aminoacylation in various biological processes. By inhibiting ThrRS, this compound leads to an accumulation of uncharged tRNA, inducing nutritional stress and inhibiting protein synthesis. researchgate.net This characteristic can be exploited to study stress response pathways, such as the GCN2 kinase pathway, which is activated in response to uncharged tRNA. researchgate.net Studies in Saccharomyces cerevisiae have shown that this compound induces the transcription of amino acid biosynthetic enzymes via a GCN4-dependent pathway, highlighting its utility in studying transcriptional regulation in response to translational stress. nih.gov

This compound's ability to induce the unfolded protein response (UPR) also positions it as a tool for investigating ER stress and its role in various diseases, including cancer. nih.gov By chemically enforcing UPR, researchers can explore strategies to selectively target malignant cells that rely on adaptive ER stress responses. nih.gov Furthermore, this compound's effects on processes like angiogenesis and adipocyte differentiation suggest its potential as a probe to dissect the intricate molecular pathways involved in these biological phenomena. jst.go.jpniscpr.res.in The use of this compound and its analogs as biological probes, potentially tagged with fluorescent tracers, can enable visualization and real-time monitoring of cellular localization and target engagement, providing insights into the temporal and spatial perturbation of biological systems. ulisboa.pt

Investigation of Resistance Mechanisms at a Molecular Level

Understanding the mechanisms by which organisms develop resistance to this compound is crucial for its potential therapeutic application and for designing strategies to overcome resistance. Resistance to this compound in sensitive microorganisms primarily involves alterations in the target enzyme, threonyl-tRNA synthetase. google.comuea.ac.uk Studies have identified specific mutations in ThrRS, such as the L489T mutation in Escherichia coli ThrRS, that can confer resistance by preventing this compound binding. uea.ac.uk However, resistance mechanisms can vary between organisms. For instance, the ThrRS in the this compound producer, Streptomyces parvulus, has a distinct resistance mechanism involving a glutamate (B1630785) residue at a position analogous to L489 in E. coli ThrRS. uea.ac.uk

Q & A

Q. What are the primary molecular targets of borrelidin, and how can researchers validate these targets experimentally?

this compound primarily inhibits threonyl-tRNA synthetase (ThrRS), disrupting protein synthesis in pathogens and eukaryotic cells . To validate this target, researchers can:

  • Perform in vitro enzymatic assays using purified ThrRS to measure inhibition kinetics (e.g., IC50 values).
  • Conduct rescue experiments by supplementing cultures with excess threonine, which antagonizes this compound’s growth-inhibitory effects .
  • Use fluorescence spectroscopy or circular dichroism to confirm structural binding interactions between this compound and ThrRS .

Q. What standardized assays are recommended to assess this compound’s anti-angiogenic activity in vitro?

Key methodologies include:

  • Endothelial tube formation assays : Quantify inhibition of capillary-like structure formation in human umbilical vein endothelial cells (HUVECs) using matrigel-based models .
  • Cell proliferation assays (MTT/WST-1) : Measure dose-dependent growth inhibition (e.g., IC50 = 0.8 nM in angiogenesis models) .
  • Western blotting : Evaluate downstream signaling pathways (e.g., MAPK/ERK) to confirm anti-angiogenic mechanisms .

Q. How should researchers design experiments to evaluate this compound’s apoptotic effects in cancer cells?

  • Flow cytometry : Use Annexin V/PI staining to quantify apoptosis rates in treated vs. untreated cells .
  • Caspase activity assays : Monitor cleavage of caspase-3 and caspase-9 via fluorometric or colorimetric kits .
  • Gene expression profiling : Analyze pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) markers via qPCR or RNA sequencing .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s IC50 values across different cancer cell lines?

Discrepancies (e.g., IC50 = 1.5–6.7 µM in HCC cells vs. 0.8 nM in angiogenesis models ) may arise from:

  • Cell line heterogeneity : Differences in ThrRS expression or metabolic pathways.
  • Assay conditions : Variations in culture media (e.g., threonine concentration) or exposure duration. Mitigation strategies:
  • Standardize assay protocols (e.g., serum-free media, fixed incubation times).
  • Include positive controls (e.g., known ThrRS inhibitors) to calibrate results .

Q. What strategies are effective for improving this compound’s pharmacokinetic properties while minimizing toxicity?

  • Structural analogs : Modify the cyanide moiety or macrolide ring to reduce off-target binding to human ThrRS .
  • Prodrug formulations : Enhance stability by masking reactive groups (e.g., esterification) to slow hepatic metabolism .
  • Nanoparticle delivery : Use liposomal encapsulation to improve bioavailability and target tumor microenvironments .

Q. How can researchers address challenges in synthesizing this compound’s complex macrolide structure?

  • Modular polyketide synthase (PKS) engineering : Clone and express this compound’s biosynthetic gene cluster (e.g., borA1-A6) in Streptomyces hosts for heterologous production .
  • Asymmetric catalysis : Employ chiral catalysts to control stereochemistry during key steps (e.g., cyclization of the 18-membered ring) .
  • Crystallographic analysis : Use X-ray structures of ThrRS-borrelidin complexes to guide synthetic modifications .

Q. What experimental approaches are recommended to dissect this compound’s role in ER stress and unfolded protein response (UPR)?

  • XBP1 splicing assays : Use RT-PCR to detect spliced XBP1 mRNA, a marker of ER stress .
  • Knockout models : Compare UPR activation (e.g., CHOP expression) in wild-type vs. PERK/GCN2-deficient cells .
  • Proteomic profiling : Identify this compound-induced changes in ER chaperones (e.g., GRP78) via mass spectrometry .

Methodological Considerations

Q. How should researchers validate this compound’s anti-malarial activity against drug-resistant Plasmodium strains?

  • In vitro culture assays : Test this compound’s IC50 in synchronized Plasmodium cultures (e.g., K1 and FCR3 strains) .
  • Mouse models : Evaluate parasitemia reduction in Plasmodium berghei-infected mice, monitoring hepatotoxicity .
  • Resistance profiling : Serial passage parasites under sublethal this compound doses to assess resistance development .

Q. What in vivo models are optimal for studying this compound’s anti-tumor efficacy and safety?

  • Xenograft models : Implant HCC cells (e.g., SMMC7721) into immunodeficient mice and monitor tumor volume post-treatment .
  • Toxicology studies : Assess liver/kidney function via serum biomarkers (ALT, creatinine) and histopathology .
  • Metastasis assays : Use tail vein injection models to evaluate this compound’s impact on lung/liver metastasis .

Q. How can transcriptomic and proteomic data be integrated to elucidate this compound’s multi-target mechanisms?

  • Pathway enrichment analysis : Map differentially expressed genes (RNA-seq) to KEGG pathways (e.g., apoptosis, angiogenesis) .
  • Network pharmacology : Use STRING or Cytoscape to identify protein interaction hubs affected by this compound .
  • Machine learning : Train models to predict secondary targets based on structural similarity to ThrRS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.